



Oritavancin In Vitro Susceptibility Testing: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin is a lipoglycopeptide antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and streptococci.[1][2] Its multifaceted mechanism of action involves the inhibition of transglycosylation and transpeptidation steps in peptidoglycan synthesis, as well as disruption of the bacterial cell membrane integrity.[3][4][5] This unique mode of action contributes to its potent bactericidal activity.[6][7]

Accurate in vitro susceptibility testing is paramount for guiding clinical therapy and for surveillance of potential resistance development. These application notes provide detailed protocols for the primary methods of **oritavancin** susceptibility testing: broth microdilution, disk diffusion, and agar dilution.

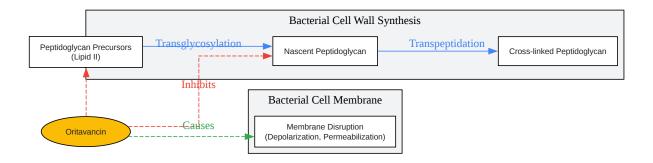
Mechanism of Action

Oritavancin exerts its antibacterial effect through at least three distinct mechanisms:

• Inhibition of Transglycosylation: Like other glycopeptides, **oritavancin** binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzyme and preventing the polymerization of the growing peptidoglycan chain.[3][4][8]



- Inhibition of Transpeptidation: **Oritavancin** also obstructs the activity of transpeptidase by binding to the pentaglycyl bridging segment of peptidoglycan, which prevents the cross-linking of adjacent peptide chains, thereby weakening the cell wall.[4][8]
- Disruption of Bacterial Membrane Integrity: The hydrophobic chlorobiphenylmethyl side chain of **oritavancin** interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[3][4][9]



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Oritavancin's tripartite mechanism of action.

Quantitative Data Summary

Table 1: Oritavancin MIC Interpretive Criteria (µg/mL)



Organism	CLSI (M100)	EUCAST
Staphylococcus aureus	≤0.12 (Susceptible)	≤0.12 (Susceptible)
Enterococcus faecalis (vancomycin-susceptible)	≤0.12 (Susceptible)	N/A
Enterococcus spp.	≤0.12 (Susceptible)	N/A
Beta-hemolytic streptococci	N/A	N/A
Viridans group streptococci	N/A	N/A
Note: The absence of resistant isolates at the time of criteria establishment precluded defining non-susceptible breakpoints. Isolates with MICs above the susceptible breakpoint should be retested and confirmed by a reference		
laboratory.[10]		

Table 2: Oritavancin Disk Diffusion Zone Diameter Interpretive Criteria (mm)



Organism	Disk Content	CLSI (M100)	EUCAST
Staphylococcus aureus	5 μg	N/A	N/A
Note: The disk			
diffusion method is not			
currently			
recommended by			
CLSI or EUCAST for			
oritavancin			
susceptibility testing			
due to a lack of			
defined quality control			
ranges.[11]			

Table 3: Quality Control (QC) Ranges for Oritavancin Susceptibility Testing



QC Strain	Method	MIC Range (μg/mL)	Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 29213	Broth Microdilution	0.015 - 0.12[12]	N/A
Enterococcus faecalis ATCC® 29212	Broth Microdilution	0.008 - 0.03[12]	N/A
Streptococcus pneumoniae ATCC® 49619	Broth Microdilution	0.001 - 0.004[12]	N/A
Staphylococcus aureus ATCC® 25923	Disk Diffusion (5 μg)	N/A	17 - 21[1]
Note: All broth microdilution QC testing must be performed in media supplemented with 0.002% polysorbate 80.[10][12]			

Table 4: Oritavancin MIC50 and MIC90 Values for Selected Gram-Positive Organisms



Organism	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)
Staphylococcus aureus	17,717	0.03	0.06
Coagulase-negative staphylococci	2,073	N/A	0.06
Beta-hemolytic streptococci	2,357	N/A	0.12
Viridans group streptococci	1,248	N/A	0.06
Enterococci	3,598	N/A	0.06

Data derived from a large surveillance study.[13][14]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- Oritavancin analytical powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Polysorbate 80 (Tween® 80)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

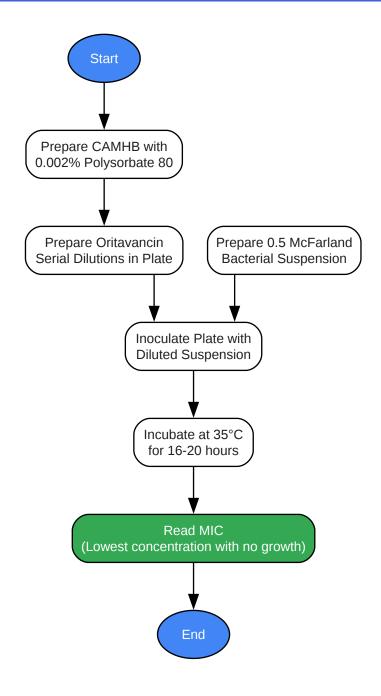


Incubator (35 ± 2°C)

Procedure:

- Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Crucially, supplement the broth with polysorbate 80 to a final concentration of 0.002%.[10][11][15] This is necessary to prevent the lipophilic oritavancin molecule from adsorbing to the plastic of the microtiter plates.[15]
- **Oritavancin** Stock Solution: Prepare a stock solution of **oritavancin**. The powder should be dissolved and diluted in the presence of 0.002% polysorbate 80.[11][16]
- Serial Dilutions: Perform two-fold serial dilutions of oritavancin in the polysorbate 80supplemented CAMHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.001 to 16 μg/mL).[2][17]
- Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Inoculum Dilution: Dilute the standardized bacterial suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted **oritavancin**. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]
- Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of oritavancin that completely inhibits visible bacterial growth.





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Workflow for broth microdilution susceptibility testing.

Protocol 2: Disk Diffusion Susceptibility Testing

While not formally endorsed by major regulatory bodies for interpretive purposes, disk diffusion can be used for screening.

Materials:

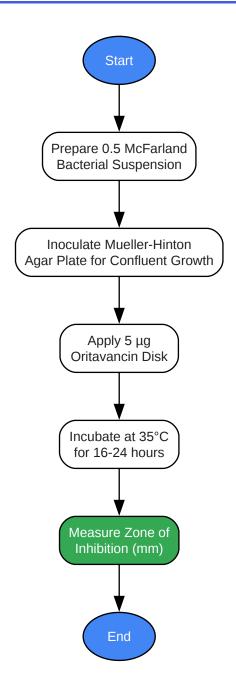


- Oritavancin 5 μg disks
- Cation-Adjusted Mueller-Hinton Agar (CAMHA) plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile cotton swabs
- Quality control strains (e.g., S. aureus ATCC® 25923)
- Incubator (35 ± 2°C)
- · Ruler or calipers

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.[1]
- Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the swab evenly over the entire surface of the CAMHA plate in three directions to ensure confluent growth.[1]
- Disk Application: Aseptically apply an oritavancin 5 μg disk to the surface of the inoculated agar.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For Staphylococcus spp., incubation for a full 24 hours is recommended.[1]
- Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.





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Workflow for disk diffusion susceptibility testing.

Protocol 3: Agar Dilution MIC Determination

Agar dilution is a reference method that can be used for testing fastidious organisms or for specific research purposes.

Materials:



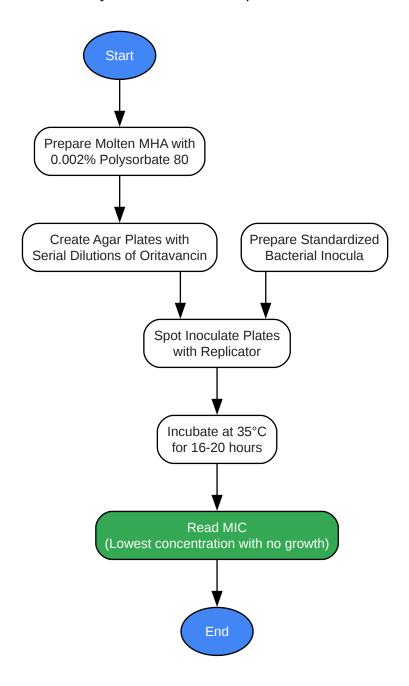
- Oritavancin analytical powder
- Mueller-Hinton Agar (MHA)
- Polysorbate 80
- Sterile petri dishes
- Bacterial inoculum standardized to 0.5 McFarland
- Inoculum replicating device (e.g., Steers replicator)
- Quality control strains
- Incubator (35 ± 2°C)

Procedure:

- Media Preparation: Prepare molten MHA. While the agar is still molten and cooled to 45-50°C, add polysorbate 80 to a final concentration of 0.002%.
- Oritavancin Plate Preparation: Prepare a stock solution of oritavancin. Add appropriate
 volumes of the stock solution to aliquots of the molten, polysorbate 80-supplemented MHA to
 create a series of plates with two-fold dilutions of the antibiotic. Pour the agar into petri
 dishes and allow them to solidify.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
- Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 10⁴ CFU.
 Include a growth control plate (no antibiotic).
- Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.



 Reading Results: The MIC is the lowest concentration of oritavancin that prevents the growth of more than one colony at the inoculation spot.



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Workflow for agar dilution susceptibility testing.

Conclusion



Standardized methodologies are critical for the accurate and reproducible in vitro susceptibility testing of **oritavancin**. The key consideration for both broth and agar-based dilution methods is the supplementation of the testing medium with 0.002% polysorbate 80 to account for the drug's lipophilic nature. Adherence to these protocols, along with rigorous quality control, will ensure reliable data for clinical decision-making and ongoing surveillance efforts. Given the current lack of established breakpoints for disk diffusion, broth microdilution remains the recommended method for determining **oritavancin** susceptibility.

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